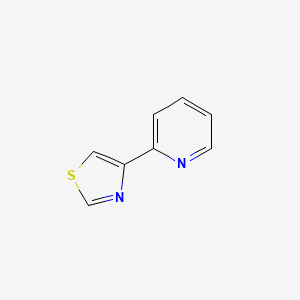

4-(Pyridin-2-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNKVXABBVFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-18-3 | |

| Record name | 2-(4-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Basic Properties and Structure of 4-(Pyridin-2-yl)thiazole

This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of the heterocyclic compound this compound. This molecule is a significant scaffold in medicinal chemistry, forming the core of various compounds with interesting biological activities. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Basic Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data on the unsubstituted parent compound, the following table includes a combination of predicted values, data from closely related derivatives, and general knowledge of the constituent heterocycles.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | Value | Remarks |

| pKa | ~4.5 - 5.0 (Estimated) | This is an estimated value for the conjugate acid. The pyridine nitrogen is the most likely site of protonation due to its higher basicity compared to the thiazole nitrogen. The pKa of pyridine's conjugate acid is ~5.2. |

| LogP | 1.2 - 3.4 (Calculated for derivatives) | A calculated XLogP3-AA value for 2-(2-propyl-4-pyridyl)-4-(2-pyridyl)thiazole is 3.4[1]. Experimental logP values for related thiazole-pyridinium derivatives range from -1.00 to -0.38[2][3]. For other derivatives, calculated logP values are in the range of 2.26 to 4.35[4]. |

| Solubility | Low aqueous solubility (predicted) | A carboxylic acid derivative, 2-(4-Pyridyl)thiazole-4-carboxylic acid, is noted as being insoluble in water. Many organic molecules with similar structures exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF. |

| Molecular Weight | 162.21 g/mol | Calculated for the parent compound, C₈H₆N₂S. |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Calculated for the parent compound. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyridine and thiazole rings. |

| Hydrogen Bond Donors | 0 | For the parent compound. |

Molecular Structure

Table 2: Representative Bond Lengths and Angles from a Derivative

Data obtained from the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine.

| Bond/Angle | Value |

| Pyridine C-N-C angle | ~117° |

| Thiazole C-S-C angle | ~89° |

| Thiazole C-N-C angle | ~111° |

| C-C bond (Pyridine-Thiazole) | ~1.47 Å |

| Pyridine C-C bonds | ~1.38 - 1.39 Å |

| Thiazole C-C bond | ~1.37 Å |

| Thiazole C-S bonds | ~1.71 - 1.73 Å |

| Thiazole C-N bonds | ~1.31 - 1.39 Å |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination.

Methodology:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol, to ensure solubility.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) is added incrementally using a burette.

-

After each addition, the solution is stirred until a stable pH reading is obtained and recorded.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

This is the traditional method for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.

Workflow for Shake-Flask LogP Determination

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel 4-(Pyridin-2-yl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazole ring is a prominent feature in many biologically active molecules, including the vitamin thiamine, the anticancer agent Epothilone, and the tyrosine kinase inhibitor Dasatinib.[1][2] When hybridized with a pyridine ring, another crucial pharmacophore found in numerous natural and synthetic drugs, the resulting this compound core exhibits a remarkable spectrum of pharmacological activities.[2][3] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4] This guide will explore the synthetic strategies employed to create libraries of these compounds, detail their structure-activity relationships (SAR), and provide protocols for their biological evaluation.

Synthetic Methodologies

The construction of the this compound core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and reliable method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[5][6]

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for creating substituted thiazoles. The general reaction involves an α-haloketone and a thiourea derivative. For the synthesis of this compound derivatives, the key starting materials are typically 2-(bromoacetyl)pyridine (an α-haloketone) and a substituted thiourea. The reaction mechanism proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6][7]

A variety of reaction conditions can be employed, including the use of catalysts and unconventional heating methods like microwave irradiation to improve yields and reduce reaction times.[5][8]

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This protocol is a representative example of the Hantzsch synthesis for a foundational this compound derivative.

-

Reagents and Materials:

-

2-(Bromoacetyl)pyridine hydrobromide

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a solution of 2-(bromoacetyl)pyridine hydrobromide (1 equivalent) in absolute ethanol in a round-bottom flask, add thiourea (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(pyridin-2-yl)thiazol-2-amine.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Biological Activity and Applications

This compound derivatives have been extensively investigated for their therapeutic potential, primarily as anticancer agents through the inhibition of protein kinases.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activity is a hallmark of many cancers, making them attractive targets for drug development. Several classes of this compound derivatives have been identified as potent inhibitors of various kinases.

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition leads to mitotic failure and subsequent cell death in cancer cells. Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain a core structure related to the pyridinyl-thiazole motif, have been identified as potent inhibitors of Aurora A and B kinases.[4][9][10]

-

c-Met Kinase: The c-Met tyrosine kinase is crucial for cell motility, invasion, and proliferation. Its dysregulation is implicated in many human cancers. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against c-Met.[11]

-

CDK2/GSK3β Kinases: Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase 3 beta (GSK3β) are involved in cell cycle regulation and other signaling pathways. Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been developed as dual inhibitors of these kinases.[12]

-

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in lung cancer. Thiazolyl-pyridine hybrids have shown promising activity against lung cancer cell lines by targeting EGFR.[3]

Quantitative Biological Data

The following tables summarize the in vitro activity of selected this compound derivatives and related compounds against various cancer cell lines and kinase targets.

Table 1: Cytotoxic Activity of Pyridine-Thiazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ | Reference |

| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 µM | [13] |

| Compound 8a | HEp-2 | Laryngeal Carcinoma | 5.9 µg/mL | [12] |

| Compound 1a | HEp-2 | Laryngeal Carcinoma | 7.5 µg/mL | [12] |

| Compound 13a | HepG2 | Hepatocellular Carcinoma | 9.5 µg/mL | [12] |

| Compound 5 | A549 | Lung Carcinoma | 0.452 µM | [3] |

| (R)-8i | MNNG/HOS | Osteosarcoma | 21.9 nM | [14] |

| Compound 5a | HepG-2 | Hepatocellular Carcinoma | 3.42 ± 1.31 µM | [11] |

| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 3.56 ± 1.5 µM | [11] |

Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole and Related Derivatives

| Compound ID | Target Kinase | Activity | Value | Reference |

| Compound 18 | Aurora A | Kᵢ | 8.0 nM | [9][10] |

| Compound 18 | Aurora B | Kᵢ | 9.2 nM | [9][10] |

| CYC116 | AURKA | IC₅₀ | 8 nM | [9] |

| CYC116 | AURKB | IC₅₀ | 9.2 nM | [9] |

| SNS-032 | CDK2 | IC₅₀ | 48 nM | [12] |

| Compound 5a | c-Met | IC₅₀ | 4.27 ± 0.31 nM | [11] |

| Compound 5b | c-Met | IC₅₀ | 7.95 ± 0.17 nM | [11] |

Protocols for Biological Evaluation

Assessing the biological activity of newly synthesized compounds is a critical step in drug discovery. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effect of compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the in vitro cytotoxicity of novel derivatives against a cancer cell line, such as A549 (lung cancer).[3]

-

Cell Culture:

-

Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Grow cells to ~80% confluency before sub-culturing for the assay.

-

-

Assay Procedure:

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere by incubating overnight.

-

Prepare serial dilutions of the test compounds in culture media. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The synthetic accessibility, primarily through the Hantzsch synthesis, allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. Research has demonstrated that derivatives of this core are potent inhibitors of several clinically relevant protein kinases, validating their potential in oncology.

Future efforts in this field should focus on:

-

Improving Selectivity: Designing derivatives with high selectivity for a specific kinase to minimize off-target effects and associated toxicities.

-

Enhancing Pharmacokinetic Properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable for in vivo applications.

-

Exploring New Targets: Expanding the scope of biological evaluation to identify novel protein targets and therapeutic applications beyond kinase inhibition and oncology.

-

Bioisosteric Replacement: Investigating the replacement of the pyridine or thiazole rings with other bioisosteres to fine-tune the physicochemical and pharmacological properties of the compounds.[15][16][17]

By leveraging advanced synthetic chemistry, computational modeling, and robust biological screening, the this compound scaffold holds immense promise for the development of next-generation targeted therapies.

References

- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 12. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Preliminary biological screening of 4-(Pyridin-2-yl)thiazole compounds

An In-depth Technical Guide on the Preliminary Biological Screening of 4-(Pyridin-2-yl)thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of this compound compounds, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key biological activities, presents quantitative data in structured tables, details experimental protocols for crucial assays, and visualizes experimental workflows and potential signaling pathways.

Introduction to this compound Compounds

The this compound scaffold is a prominent heterocyclic structure that has been extensively investigated for its therapeutic potential. The unique combination of the pyridine and thiazole rings imparts a range of biological activities, making these compounds promising candidates for drug discovery and development. The primary areas of investigation for these compounds include their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as potent anticancer agents. These compounds have been evaluated against various cancer cell lines, exhibiting significant cytotoxic and antiproliferative effects.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | HL-60 (Human promyelocytic leukemia) | 0.57 | [1][2] |

| 4 | Panel of 60 cancer cell lines | Growth inhibition >50% at 10 µM | [1] |

| 7 | MCF-7 (Human breast adenocarcinoma) | 5.36 | [3] |

| 7 | HepG2 (Human liver carcinoma) | 6.14 | [3] |

| 10 | MCF-7 (Human breast adenocarcinoma) | 5.84 | [3] |

| 10 | HepG2 (Human liver carcinoma) | 8.76 | [3] |

| 2a-2o | A549 (Human lung carcinoma) | Potent cytotoxicity, several with IC50 values lower than cisplatin (12.65 µg/mL) | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Visualizing the Experimental Workflow

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Some studies suggest that the anticancer mechanism of certain this compound derivatives may involve the induction of genetic instability in tumor cells.[1] It has been observed that pre-incubation of tumor cells with a PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor, such as Fluzaparib, can reduce the cytotoxic activity of these compounds.[1] This suggests a potential interplay with DNA damage repair pathways.

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected compounds, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 16 | Escherichia coli | 1.56 - 6.25 | [5] | ||

| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [5] | ||

| 16 | Bacillus subtilis | 1.56 - 6.25 | [5] | ||

| 16 | Staphylococcus aureus | 1.56 - 6.25 | [5] | ||

| 3r | Gram-negative organisms | 128 | [6] | ||

| 9 | Various fungi | 0.06 - 0.23 | Various fungi | 0.06 - 0.23 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Microbial inoculum standardized to 0.5 McFarland

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Certain derivatives of this compound have also shown potential as anti-inflammatory agents.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of some compounds, with data expressed as IC50 values for the inhibition of protein denaturation.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 5j, 5k, 5l | Inhibition of protein denaturation | 46.29 - 100.60 | [8][9] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

Objective: To evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v)

-

Test compounds dissolved in DMSO

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (as a standard drug)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

IC50 Determination: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of protein denaturation.

Conclusion

The preliminary biological screening of this compound compounds has revealed their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data presented in this guide highlights the promising activity of several derivatives and provides standardized protocols for their continued evaluation. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this versatile class of compounds. The visualization of experimental workflows and potential signaling pathways aims to provide a clearer understanding of the research landscape for these compounds.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Mechanisms of 4-(Pyridin-2-yl)thiazole Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the mechanism of action of 4-(Pyridin-2-yl)thiazole analogs, focusing on their roles as potent kinase inhibitors in oncology. This guide provides a comprehensive overview of their biological targets, signaling pathways, quantitative activity, and the experimental protocols used for their evaluation.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a versatile class of compounds with significant therapeutic potential. Analogs based on this heterocyclic system have demonstrated a wide spectrum of biological activities, most notably as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This technical guide delves into the mechanism of action of these promising therapeutic agents, with a primary focus on their roles as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the c-Met receptor tyrosine kinase.

Inhibition of CDK4/6: A Halt to Uncontrolled Cell Proliferation

A significant number of this compound analogs have been developed as highly potent and selective inhibitors of CDK4 and CDK6. These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and thereby releasing the E2F transcription factors that drive the cell into the S phase.[1] By inhibiting CDK4/6, these analogs prevent pRb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent blockade of tumor cell proliferation.[2][3]

Quantitative Analysis of CDK4/6 Inhibition

The inhibitory potency of this compound analogs against CDK4 and CDK6 has been extensively evaluated using in vitro kinase assays. The following table summarizes the inhibitory activities (Ki and IC50 values) of representative compounds from this class.

| Compound ID | Target | Ki (nM) | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| Compound 8a | CDK4 | 4 | - | MV4-11 | 209 | [3] |

| CDK6 | 30 | - | MDA-MB-453 | 3683 | [3] | |

| Compound 9a | CDK4 | 10 | - | MV4-11 | 591 | [3] |

| CDK6 | 1670 | - | [3] | |||

| Compound 9b | CDK4 | 7 | - | MV4-11 | 456 | [3] |

| CDK6 | 42 | - | [3] | |||

| Compound 10a | CDK4 | 2 | - | - | - | [3] |

| CDK6 | 279 | - | [3] | |||

| ZINC585291674 | CDK4 | - | 184.14 | - | - | [4] |

| CDK6 | - | 111.78 | - | - | [4] |

CDK4/6 Signaling Pathway

The mechanism of action of these inhibitors is best understood in the context of the CDK4/6 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for the this compound analogs.

Targeting the c-Met Receptor Tyrosine Kinase

Another prominent mechanism of action for this compound analogs is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.

Quantitative Analysis of c-Met Inhibition

The inhibitory potency of this compound analogs against c-Met has been determined through in vitro kinase assays. The table below presents the IC50 values for some of these compounds.

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 5a | c-Met | 4.27 | [5] |

| Compound 5b | c-Met | 7.95 | [5] |

| Cabozantinib (Reference) | c-Met | 5.38 | [5] |

| Compound 4 (Pyridine-bioisostere of Cabozantinib) | c-Met | 4.9 | [6] |

c-Met Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling pathway and the inhibitory action of the this compound analogs.

Experimental Protocols

The evaluation of this compound analogs relies on a suite of standardized in vitro and cell-based assays. This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (CDK4/6 and c-Met)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase assay buffer appropriate for the specific kinase (e.g., for CDK4/CyclinD3, a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT).[7]

-

Dilute the recombinant kinase (e.g., CDK4/CyclinD3, c-Met) to the desired concentration in kinase assay buffer.

-

Prepare a solution of the kinase substrate (e.g., Retinoblastoma protein fragment for CDK4/6, poly(Glu,Tyr) for c-Met) in kinase assay buffer.[8]

-

Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

Add the diluted kinase and test compound to the wells of a 96-well plate.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as a radiometric assay (33P-ATP), a luminescence-based assay (e.g., ADP-Glo™), or a fluorescence-based assay.[8][9]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

-

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated proteins (e.g., p-pRb, p-c-Met) in cell lysates by Western blotting to confirm the on-target activity of the inhibitors.[11][12]

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-pRb, anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the intensity of the bands corresponding to the phosphorylated protein, often normalizing to the total protein or a loading control (e.g., β-actin).

-

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of targeted cancer therapeutics. Analogs based on this core structure have demonstrated potent and selective inhibition of key oncogenic kinases, including CDK4/6 and c-Met. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the discovery and development of novel this compound-based therapies. The continued exploration of the structure-activity relationships and the optimization of the pharmacological properties of these compounds hold great promise for delivering new and effective treatments for a range of cancers.

References

- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)thiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(pyridin-2-yl)thiazole and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this document places a significant focus on 4-(pyridin-2-yl)thiazol-2-ylamine, a well-characterized analogue, to provide a foundational understanding for researchers. Information regarding the salts of these compounds is notably scarce in published literature.

Physicochemical Data

The characterization of a molecule's physicochemical profile is fundamental for its application in drug discovery and materials science. This section summarizes the available computed and experimental data.

Computed Properties of 4-(Pyridin-2-yl)thiazol-2-ylamine

Computational models provide valuable predictions for molecular properties, guiding experimental design. The following data has been compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | PubChem[1] |

| Molecular Weight | 177.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 177.03606841 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 80 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[2] |

Experimental Properties of this compound Derivatives

Experimental data provides a real-world validation of a compound's characteristics. The data for these derivatives is sparse and primarily focuses on melting points.

| Compound | Property | Value | Source |

| 4-(Pyridin-2-yl)thiazol-2-amine | Melting Point | 173-174 °C | Chemdad[3] |

| 4-(2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazol-4-yl)benzene-1,2-diol | Melting Point | 197–198 °C | ACS Omega[4] |

| 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole | Melting Point | 319 °C | TCI Chemicals[5] |

Synthesis and Characterization Workflow

The synthesis of the this compound scaffold is commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7]

General Synthesis Pathway

The diagram below illustrates the general workflow for the Hantzsch synthesis, a robust method for creating the thiazole ring system.

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Physicochemical Characterization Workflow

Once synthesized and purified, the target compound undergoes a series of analytical tests to determine its physicochemical properties. This logical workflow ensures a comprehensive characterization.

Caption: Standard Workflow for Physicochemical Characterization.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible physicochemical data. The following sections describe general methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[8][9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.[8][11]

-

Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[10]

-

Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[8][9]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[10][11]

Solubility Determination

Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is considered the "gold standard" for reliably measuring thermodynamic solubility.[12]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[12][13]

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period, typically 18 to 24 hours, to ensure equilibrium is reached between the solid and dissolved states.[13][14][15]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[14]

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa) Determination

The pKa value defines the extent of ionization of a compound at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common and accurate method for pKa determination.[16]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[16]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[17] For complex molecules, specialized software is used to analyze the curve and calculate the pKa value(s).

References

- 1. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine | C12H9N5S | CID 746607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole 97193-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 4-(Pyridin-2-yl)thiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 4-(pyridin-2-yl)thiazole scaffolds, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document details the most prevalent synthetic methodologies, offering structured data, experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the construction of the thiazole ring and is particularly well-suited for the preparation of this compound scaffolds.[1] This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[2] For the synthesis of the target scaffold, the key precursors are 2-(bromoacetyl)pyridine and a suitable thiourea or thioamide.

The general reaction proceeds via an initial S-alkylation of the thioamide/thiourea with the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents at the 2-position of the thiazole ring by selecting the appropriate thiourea or thioamide starting material.

Caption: General scheme of the Hantzsch synthesis for 4-(pyridin-2-yl)thiazoles.

Synthesis of Key Precursor: 2-(Bromoacetyl)pyridine Hydrobromide

A crucial starting material for the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles is 2-(bromoacetyl)pyridine. It is typically prepared by the bromination of 2-acetylpyridine. The hydrobromide salt is often isolated, which is a stable and convenient form for subsequent reactions.

Experimental Protocol: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one Hydrobromide

To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, a solution of bromine (1.0-1.2 eq) in the same solvent is added dropwise with stirring at a controlled temperature, often between 0-10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate, 2-(bromoacetyl)pyridine hydrobromide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Cyclocondensation to Form the this compound Scaffold

With the α-haloketone in hand, the cyclocondensation reaction with a thiourea or a substituted thioamide furnishes the desired this compound. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

A mixture of 2-(bromoacetyl)pyridine hydrobromide (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol is heated at reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(pyridin-2-yl)thiazole.

Quantitative Data for Hantzsch Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted 4-(pyridin-2-yl)thiazoles via the Hantzsch synthesis.

| 2-Substituent | Thioamide/Thiourea | Solvent | Reaction Conditions | Yield (%) | Reference |

| -NH2 | Thiourea | Ethanol | Reflux, 2-4 h | 75-90 | N/A |

| -NHPh | Phenylthiourea | Ethanol | Reflux, 6 h | 60-85 | N/A |

| -NH(4-Cl-Ph) | 4-Chlorophenylthiourea | Ethanol | Reflux, 6 h | 65-88 | N/A |

| -NH(4-MeO-Ph) | 4-Methoxyphenylthiourea | Ethanol | Reflux, 5 h | 70-92 | N/A |

| -CH3 | Thioacetamide | Ethanol | Reflux, 8 h | 50-70 | N/A |

| -Ph | Thiobenzamide | Ethanol | Reflux, 12 h | 45-65 | N/A |

Note: Yields are representative and can vary based on the specific reaction conditions and purification methods.

The Cook-Heilbron Thiazole Synthesis

An alternative, though less commonly reported for this specific scaffold, is the Cook-Heilbron thiazole synthesis. This reaction typically produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[3] While not the primary route to 4-(pyridin-2-yl)thiazoles, it is a valid strategy for constructing the thiazole ring.

To adapt this synthesis for the this compound scaffold, a pyridine-containing α-aminonitrile would be required as a starting material. The general mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole.

Caption: Conceptual scheme of the Cook-Heilbron synthesis for a this compound derivative.

Due to the prevalence of the Hantzsch synthesis for this particular scaffold, detailed experimental protocols and extensive quantitative data for the Cook-Heilbron route to 4-(pyridin-2-yl)thiazoles are not as readily available in the literature.

Modern Synthetic Approaches

While the Hantzsch and Cook-Heilbron syntheses represent classical methods, modern organic synthesis has introduced new strategies for the construction of thiazole rings. These can include transition-metal-catalyzed cross-coupling reactions to build the scaffold or one-pot multi-component reactions that offer increased efficiency.

For instance, a palladium- or copper-catalyzed C-H arylation could potentially be used to introduce the pyridine ring onto a pre-formed thiazole. Alternatively, a multi-component reaction involving a pyridine-containing starting material, a source of sulfur, and other building blocks could be envisioned to construct the this compound core in a single step.[4] However, specific and widely adopted protocols for the synthesis of 4-(pyridin-2-yl)thiazoles using these modern methods are still emerging.

Conclusion

The synthesis of this compound scaffolds is predominantly achieved through the robust and versatile Hantzsch thiazole synthesis. This method allows for the straightforward construction of the thiazole ring and the introduction of a variety of substituents at the 2-position. The key to this synthesis is the preparation of 2-(bromoacetyl)pyridine, which is readily accessible from 2-acetylpyridine. While other methods like the Cook-Heilbron synthesis exist, their application to this specific scaffold is less common. The development of modern, one-pot, or transition-metal-catalyzed approaches may offer future avenues for the efficient synthesis of these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the potential of this compound derivatives in drug discovery and development.

References

- 1. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 2. New methods for the rapid synthesis of thiazoles [sussex.figshare.com]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. One-pot synthesis of new (1,3-thiazolo[5,4-b]pyridin-2-yl)benzenediols and their antiproliferative activities against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-(Pyridin-2-yl)thiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 4-(pyridin-2-yl)thiazole derivatives, a class of compounds with significant potential in cancer therapy. This document outlines detailed experimental protocols for key computational techniques, summarizes quantitative bioactivity data, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities. Notably, derivatives of this scaffold have shown promise as inhibitors of protein and lipid kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] In silico, or computational, methods play a pivotal role in the rational design and optimization of these compounds, enabling the prediction of their biological activity and pharmacokinetic properties before their synthesis, thereby saving time and resources.

Key Biological Targets and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their inhibition of key kinases involved in cell cycle regulation and proliferation signaling.

Cyclin-Dependent Kinases (CDK2/4/6)

Cyclin-dependent kinases, particularly CDK2, CDK4, and CDK6, are central to the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. The this compound moiety has been identified as a core component of potent CDK inhibitors.

MEK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Pyridine-Thiazole Hybrids Against Various Cancer Cell Lines.

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Hep-2 (Larynx) IC50 (µM) | PC3 (Prostate) IC50 (µM) |

| 7 | 5.36 | 6.42 | 10.14 | 12.35 |

| 10 | 5.84 | 8.76 | 13.27 | 15.81 |

| 6c | 10.63 | 14.22 | - | - |

| 4a | 18.51 | 20.13 | - | - |

| 4b | 21.36 | 24.57 | - | - |

| 5 | 23.14 | 25.88 | - | - |

| 8 | 25.72 | 27.16 | - | - |

| 9 | 27.63 | 30.36 | - | - |

| 5-Fluorouracil | 6.14 | 7.20 | 8.90 | 9.80 |

Data sourced from a study on newly synthesized pyridine linked thiazole derivatives.[2]

Table 2: Antiproliferative Activity of Thiazole Derivatives.

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 4a | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 |

Data from a study on the anticancer properties of newly synthesized thiazole derivatives.[3]

Table 3: Cytotoxicity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells.

| Compound | A549 (Lung) IC50 (µM) |

| 5 | 0.452 |

| 8a | 0.392 |

| 8b | 0.413 |

| 8d | 0.421 |

| 8e | 0.437 |

| Doxorubicin | 0.460 |

Data from a study on novel thiophenyl thiazolyl-pyridine hybrids.[4][5]

Experimental Protocols for In Silico Prediction

A typical in silico workflow for the discovery and optimization of this compound derivatives involves several stages, from initial library design to detailed simulation of protein-ligand interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Protocol for Ligand-Based Pharmacophore Modeling using Discovery Studio:

-

Ligand Preparation:

-

Collect a set of known active inhibitors of the target kinase with a wide range of IC50 values.

-

Generate 3D conformations for each ligand.

-

Minimize the energy of each conformation.

-

-

Pharmacophore Model Generation:

-

Use the "3D QSAR Pharmacophore Generation (HypoGen)" protocol in Discovery Studio.

-

Define the features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring).[6]

-

The algorithm will generate a set of pharmacophore hypotheses that correlate with the biological activity of the training set molecules.

-

-

Model Validation:

-

Validate the best hypothesis using a test set of compounds with known activities that were not used in model generation.

-

A good model should be able to accurately predict the activity of the test set compounds.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol for 2D-QSAR Model Development:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., pIC50).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic).

-

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear relationship between the descriptors and the biological activity.

-

-

Model Validation:

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the test set to evaluate the predictive power of the model on new data.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol for Molecular Docking using AutoDock:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of the this compound derivative.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol for MD Simulations using GROMACS:

-

System Preparation:

-

Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36).

-

Solvate the protein-ligand complex in a water box and add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the desired temperature and pressure.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.

-

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol for ADMET Prediction:

-

Input Molecular Structure:

-

Provide the 2D or 3D structure of the this compound derivative.

-

-

Property Prediction using Web Servers/Software (e.g., SwissADME, pkCSM):

-

Absorption: Predict properties like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance.

-

Toxicity: Predict properties like AMES toxicity, hERG inhibition, and hepatotoxicity.

-

-

Drug-Likeness Evaluation:

-

Assess compliance with rules like Lipinski's Rule of Five to evaluate the oral bioavailability of the compound.[7]

-

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves the Hantzsch thiazole synthesis or variations thereof.

General Synthetic Scheme:

A common synthetic route involves the reaction of a 2-acetylpyridine with a thiourea derivative in the presence of a halogenating agent.

For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be reacted with α-bromoketones to yield substituted 1-((4-(aryl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[8] Another approach involves the reaction of 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide with thiosemicarbazide, followed by cyclization with α-halogenated carbonyl compounds.[2]

Conclusion

The in silico prediction of bioactivity for this compound derivatives is a powerful, multi-faceted approach that significantly accelerates the drug discovery process. By integrating pharmacophore modeling, QSAR, molecular docking, and molecular dynamics simulations, researchers can efficiently design and prioritize compounds with high predicted potency and favorable ADMET properties. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers working in the field of rational drug design and development.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjgnet.com [wjgnet.com]

- 7. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Pyridin-2-yl)thiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyridine and thiazole rings. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel applications. This technical guide provides a summary of the available spectroscopic data for this compound and its closely related derivatives, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H6 | ~8.5 | d | ~4.5 |

| Pyridine-H3 | ~8.0 | d | ~8.0 |

| Pyridine-H4 | ~7.8 | t | ~7.5 |

| Pyridine-H5 | ~7.2 | t | ~6.0 |

| Thiazole-H5 | ~7.0 | s | - |

| Amine-NH₂ | Variable | br s | - |

Table 2: ¹³C NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole-C2 (with -NH₂) | ~168 |

| Thiazole-C4 | ~149 |

| Thiazole-C5 | ~102 |

| Pyridine-C2 | ~151 |

| Pyridine-C6 | ~148 |

| Pyridine-C4 | ~137 |

| Pyridine-C3 | ~121 |

| Pyridine-C5 | ~119 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretching | Amine (if present) |

| 3100-3000 | C-H Stretching | Aromatic (Pyridine, Thiazole) |

| 1620-1580 | C=N Stretching | Pyridine, Thiazole |

| 1580-1400 | C=C Stretching | Aromatic Rings |

| ~1350 | C-N Stretching | Aromatic Amine |

| ~800-700 | C-H Bending (out-of-plane) | Aromatic Rings |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(Pyridin-2-yl)thiazol-2-amine

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 178.05 | ~178 |

| [M]⁺ | 177.04 | ~177 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization Technique:

-

Electrospray Ionization (ESI): Suitable for polar molecules; often produces protonated molecules [M+H]⁺.

-

Electron Impact (EI): A higher-energy technique that can lead to fragmentation, providing structural information.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Tautomerism and isomerism in substituted 4-(Pyridin-2-yl)thiazoles

An In-depth Technical Guide on Tautomerism and Isomerism in Substituted 4-(Pyridin-2-yl)thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 4-(pyridin-2-yl)thiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The structural versatility of these compounds, arising from the potential for tautomerism and atropisomerism, plays a crucial role in their biological function and offers opportunities for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of substituted 4-(pyridin-2-yl)thiazoles, details experimental protocols for their synthesis and characterization, and explores their biological significance with a focus on their mechanisms of action.

Introduction to Tautomerism and Isomerism in 4-(Pyridin-2-yl)thiazoles

The 4-(pyridin-2-yl)thiazole scaffold is susceptible to several forms of isomerism, which can significantly influence its physicochemical properties and biological activity. Understanding these isomeric forms is critical for drug design and development.

Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In substituted 4-(pyridin-2-yl)thiazoles, two primary types of tautomerism are of interest: amino-imino and keto-enol tautomerism.

-